molecular formula C8HCl2F4N B6311840 2,6-Dichloro-5-fluoro-4-trifluoromethyl-benzonitrile CAS No. 1357623-80-3

2,6-Dichloro-5-fluoro-4-trifluoromethyl-benzonitrile

Cat. No.: B6311840
CAS No.: 1357623-80-3
M. Wt: 258.00 g/mol
InChI Key: VLGJTNSAOHUHLD-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-4-trifluoromethyl-benzonitrile is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoro-4-trifluoromethyl-benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of 4-chlorotrifluoromethyl benzene, followed by a series of reactions to introduce the nitrile group and additional halogens . The reaction conditions often include the use of halogenating agents, such as chlorine or bromine, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-fluoro-4-trifluoromethyl-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

2,6-Dichloro-5-fluoro-4-trifluoromethyl-benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-4-trifluoromethyl-benzonitrile involves its interaction with specific molecular targets. The presence of electronegative groups, such as chlorine and fluorine, can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-5-fluoro-4-trifluoromethyl-benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-3-fluoro-4-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl2F4N/c9-5-1-4(8(12,13)14)7(11)6(10)3(5)2-15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGJTNSAOHUHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C#N)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl2F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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